2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide
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Overview
Description
2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazole ring, an anilinomethyl group, and a pyridylmethylidene moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Anilinomethyl Group: This step usually involves the reaction of the triazole intermediate with an aniline derivative in the presence of a suitable catalyst.
Attachment of the Pyridylmethylidene Moiety: The final step involves the condensation of the intermediate with a pyridine aldehyde under reflux conditions, often in the presence of a dehydrating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridylmethylidene moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique catalytic properties, making them useful in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, with its unique structural features, is explored for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and versatility make it valuable in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The anilinomethyl and pyridylmethylidene groups can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-NAPHTHYL)METHYLIDENE]PROPANOHYDRAZIDE
- **2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-(DIETHYLAMINO)BENZYLIDENE]ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the pyridylmethylidene moiety, in particular, enhances its ability to interact with biological targets, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C24H23N7OS |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C24H23N7OS/c1-18(23(32)29-27-16-19-12-14-25-15-13-19)33-24-30-28-22(17-26-20-8-4-2-5-9-20)31(24)21-10-6-3-7-11-21/h2-16,18,26H,17H2,1H3,(H,29,32)/b27-16+ |
InChI Key |
OXLOBDIZLOQODT-JVWAILMASA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=NC=C1)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=NC=C1)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC=C4 |
Origin of Product |
United States |
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